3-Methylbenzaldehyde oxime
Overview
Description
3-Methylbenzaldehyde oxime is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-Methylbenzaldehyde oxime primarily targets aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction, where the nitrogen atom in the oxime acts as a nucleophile .
Mode of Action
The mode of action of this compound involves a reaction with aldehydes or ketones to form oximes . In this reaction, the oxygen atom can act as a nucleophile in competition with nitrogen, but this is a dead-end process . The reaction with oxygen leads to the reversible formation of a hemiketal . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transformation of aldehydes and ketones into oximes . This process impacts the concentration of the ketone, as the formation of the oxime depletes the ketone, leading to the decomposition of the hemiketal to maintain the concentration of the ketone .
Result of Action
The result of the action of this compound is the formation of oximes from aldehydes and ketones . This transformation is essentially irreversible, leading to a decrease in the concentration of the ketone .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an acid can catalyze the reaction . .
Biochemical Analysis
Biochemical Properties
This reaction is essentially irreversible as the adduct dehydrates .
Cellular Effects
It is known that benzaldehydes, a class of compounds to which 3-Methylbenzaldehyde oxime belongs, can disrupt cellular antioxidation systems . This disruption can lead to the destabilization of cellular redox homeostasis .
Molecular Mechanism
It is known that the formation of oximes involves a nucleophilic reaction where nitrogen acts as the nucleophile . This reaction is essentially irreversible as the adduct dehydrates .
Metabolic Pathways
It is known that oximes are positioned at important metabolic bifurcation points between general and specialized metabolism .
Properties
IUPAC Name |
(NE)-N-[(3-methylphenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)6-9-10/h2-6,10H,1H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZULDSAOHKEMO-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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